Sigma-1 Receptor Affinity: Direct Comparison with the Classical Sigma-1 Ligand Haloperidol
This compound demonstrates high-affinity sigma-1 receptor binding (Ki = 4.30 nM), comparable to the prototypical sigma-1 ligand haloperidol (Ki = 2.8 nM) [1][2]. The ~10.7-fold selectivity over sigma-2 (Ki = 46 nM) [3] is a therapeutically relevant differentiation, as sigma-2 engagement is associated with distinct pharmacological effects including cytotoxicity.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.30 nM (sigma-1), Ki = 46 nM (sigma-2), selectivity ratio = 10.7 |
| Comparator Or Baseline | Haloperidol: Ki = 2.8 nM (sigma-1); Ki ratio data for sigma-2 not directly compared in same assay |
| Quantified Difference | Target compound is approximately 1.5-fold less potent than haloperidol at sigma-1; demonstrates clear sigma-1/sigma-2 selectivity |
| Conditions | Sigma-1: displacement of [³H]-(+)-pentazocine from guinea pig brain membrane; Sigma-2: displacement of [³H]-ditolylguanidine from rat PC-12 cells [1][3] |
Why This Matters
Procurement decisions for sigma receptor tool compounds hinge on balancing sigma-1 potency against sigma-2 selectivity; this compound provides a quantified selectivity window absent in unsubstituted phenyl analogs.
- [1] BindingDB. Affinity data for 4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one: Ki = 4.30 nM at sigma-1 receptor (displacement of [³H]-(+)-pentazocine from guinea pig brain membrane). View Source
- [2] Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors. European Journal of Pharmacology, 1990. (Haloperidol Ki = 2.8 nM at sigma-1.) View Source
- [3] BindingDB. Affinity data for 4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one: Ki = 46 nM at sigma-2 receptor (displacement of [³H]-ditolylguanidine from rat PC-12 cells). View Source
